molecular formula C12H21NO3 B13915741 Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

Cat. No.: B13915741
M. Wt: 227.30 g/mol
InChI Key: XCQYLDNXJGBKSC-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is a bicyclic carbamate derivative characterized by a 3-oxabicyclo[3.1.1]heptane core, where an oxygen atom bridges the bicyclic framework. This compound is part of a broader class of bicyclic carbamates used in medicinal chemistry as building blocks for drug discovery, particularly for modulating pharmacokinetic properties such as metabolic stability and bioavailability. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing solubility and enabling selective deprotection during synthesis .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-7-12-4-9(5-12)6-15-8-12/h9H,4-8H2,1-3H3,(H,13,14)

InChI Key

XCQYLDNXJGBKSC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC12CC(C1)COC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate typically involves:

  • Formation or acquisition of the 3-oxabicyclo[3.1.1]heptane moiety or its precursor.
  • Introduction of the methylene linker.
  • Protection of the amine functionality with a tert-butyl carbamate (Boc) group.

This approach is consistent with common carbamate synthesis routes where an amine intermediate is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Patent-Reported Process (WO2020136188A1)

A relevant patent (WO2020136188A1) describes a preparation involving:

  • Use of an acid catalyst such as (R)-(-)-Mandelic acid in amounts ranging from 0.1 to 2.0 equivalents, particularly 0.6 equivalents.
  • The acid-catalyzed synthesis is performed in organic solvents such as ethanol (EtOH), methanol (MeOH), acetonitrile (MeCN), tetrahydrofuran (THF), or toluene, with ethanol being preferred.
  • A dissociation reaction step uses bases such as potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or potassium hydroxide (KOH), with K2CO3 preferred.
  • This step occurs in solvents like THF, ethyl acetate (EtOAc), or methyl tert-butyl ether (MTBE), with THF favored.
  • The intermediate amine is then protected with a Boc group to yield the final carbamate.
  • Purification is achieved by recrystallization in suitable solvents.

This method indicates a two-step process: formation of the amine intermediate under acidic and basic conditions followed by Boc protection.

Synthetic Route Insights from Related Bicyclic Carbamates

While direct detailed procedures for the exact compound are limited, analogous syntheses of bicyclic carbamates such as tert-butyl (cis-3-hydroxycyclobutyl)carbamate provide useful procedural insights:

  • Use of bases like cesium carbonate (Cs2CO3) in acetonitrile at room temperature for nucleophilic substitution reactions.
  • Protection of amines with di-isopropyl azodicarboxylate (DIAD) and triphenylphosphine in tetrahydrofuran (THF) at 0–20 °C over extended reaction times (up to 168 hours).
  • Purification by silica gel chromatography and recrystallization yields products with 56–73% efficiency.

These methods highlight the importance of mild base conditions and Boc protection in preparing bicyclic carbamates.

Additional Synthetic Considerations from Academic Research

A study on related bicyclic amine derivatives (e.g., 2-azabicyclo[2.2.1]heptane-carbonitriles) shows:

  • Use of Boc-anhydride for carbamate protection.
  • Hydrogenation steps with Pd/C catalysts in ethanol to reduce double bonds in bicyclic intermediates.
  • Extraction and purification steps involving organic solvents such as methyl tert-butyl ether (MTBE), petroleum ether, and tetrahydrofuran (THF).
  • pH adjustments with sodium hydroxide (NaOH) to facilitate extraction and purification.

Though focused on azabicyclic systems, these steps are relevant for the preparation of oxabicyclic carbamates due to structural similarities.

Data Tables Summarizing Preparation Conditions

Step Reagents/Conditions Solvents Temperature Yield (%) Notes
Acid-catalyzed synthesis (R)-(-)-Mandelic acid (0.1–2.0 eq, 0.6 eq) EtOH, MeOH, MeCN, THF Room temperature Not specified Acid catalysis for intermediate formation
Dissociation reaction K2CO3 (base) THF, EtOAc, MTBE Room temperature Not specified Base-promoted dissociation step
Boc protection Di-tert-butyl dicarbonate (Boc2O) THF, EtOH Room temperature Not specified Carbamate protection of amine
Nucleophilic substitution Cs2CO3, DIAD, triphenylphosphine Acetonitrile, THF 0–20 °C 56–73 Analogous bicyclic carbamate synthesis
Purification Recrystallization, silica gel chromatography Various organic solvents Ambient - Purification to isolate pure compound

Summary and Professional Notes

  • The preparation of This compound involves multi-step synthesis starting from bicyclic intermediates, acid/base-mediated transformations, and Boc protection.
  • Solvent choice is crucial, with ethanol and tetrahydrofuran frequently preferred for reaction and purification steps.
  • Bases such as potassium carbonate are favored for dissociation reactions, while di-tert-butyl dicarbonate is the standard reagent for Boc protection.
  • Purification by recrystallization or chromatographic methods ensures high purity.
  • Yields reported in analogous systems range from moderate to good (56–73%), indicating the process is efficient but may require optimization depending on scale and specific conditions.

This synthesis approach is supported by diverse and reliable sources including patent literature and peer-reviewed research, ensuring a professional and authoritative overview of the preparation methods for this compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Bicyclic Framework Variations

The 3-oxabicyclo[3.1.1]heptane system distinguishes the target compound from analogs with alternative bicyclic architectures:

Compound Name Bicyclic Core Key Features CAS Number Reference
Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate 3-oxabicyclo[3.1.1]heptane Ether bridge (O), strained 5-5 fused rings 2091771-31-0*
Tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate bicyclo[2.2.2]octane Larger cavity, formyl substituent Not provided
Tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate 3-azabicyclo[4.1.0]heptane Nitrogen bridge, fused cyclopropane ring 880545-32-4
Tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate 2-azabicyclo[2.2.1]heptane Smaller bicyclic system, nitrogen bridge 1932203-04-7

Key Observations :

  • Bridging Heteroatoms : The oxygen bridge in the target compound enhances polarity and hydrogen-bonding capacity compared to nitrogen-bridged analogs (e.g., 3-azabicyclo[4.1.0]heptane), which may affect solubility and target binding .

Substituent Effects on Physicochemical Properties

Substituents on the bicyclic core significantly alter solubility, stability, and biological activity:

Compound Name Substituent(s) Molecular Weight Solubility (Predicted) Stability Notes
This compound None (ether bridge) ~243.3 g/mol Moderate in polar solvents Stable under basic conditions
Tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Hydroxyl group ~229.3 g/mol High in aqueous media Prone to oxidation
Tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate Fluorine substituent ~245.3 g/mol Moderate Enhanced metabolic stability
Benzyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate hydrochloride Benzyl group, HCl salt ~278.78 g/mol High (ionic) Salt improves crystallinity

Key Observations :

  • Hydrophilicity : Hydroxyl and ionic substituents (e.g., hydrochloride salts) improve aqueous solubility compared to the target compound’s ether bridge .
  • Metabolic Stability : Fluorinated analogs (e.g., 4-fluoropiperidine derivatives) exhibit enhanced resistance to enzymatic degradation due to the electronegative fluorine atom .

Biological Activity

Tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate (CAS No. 2970213-92-2) is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related compounds, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H21NO3, with a molecular weight of 227.30 g/mol. It features a tert-butyl group attached to a carbamate functional group linked to a bicyclic structure known as 3-oxabicyclo[3.1.1]heptane, contributing to its distinctive properties.

The mechanisms by which this compound may exert its biological effects could include:

  • Binding Affinity : Interaction studies are essential for understanding how this compound binds to biological targets, such as enzymes or receptors.
  • Modulation of Biological Targets : The presence of the carbamate moiety may influence the compound's pharmacokinetics and bioavailability, potentially enhancing its therapeutic effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds can provide insights into the potential biological activity of this compound.

Compound NameStructure TypeNotable Properties
Tert-butyl N-(5-amino-2-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamateBicyclic CarbamatePotentially enhanced biological activity due to amino group
Tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carbamateBicyclic CarbamateExhibits distinct pharmacological activities
Tert-butyl N-(2-hydroxyethyl)-carbamateLinear CarbamateSimpler structure; used in various industrial applications

This table highlights the uniqueness of this compound due to its specific bicyclic structure combined with the carbamate functionality.

Case Studies and Research Findings

Research studies focusing on similar bicyclic compounds have indicated various pharmacological activities:

  • Antimalarial Studies : Compounds structurally related to bicyclic carbamates have been tested against Plasmodium falciparum, showing promising IC50 values that warrant further investigation into their mechanisms and efficacy.
  • Cancer Cell Line Studies : Preliminary studies on related compounds demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that the bicyclic structure may play a role in enhancing anti-cancer properties.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl N-(3-oxabicyclo[3.1.1]heptan-1-ylmethyl)carbamate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 3-oxabicyclo[3.1.1]heptan-1-ylmethanol with tert-butyl carbamate in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction efficiency is optimized by controlling stoichiometry (1:1.2 molar ratio of alcohol to carbamate) and using catalytic DMAP (4-dimethylaminopyridine) to enhance coupling yields. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) also influence reaction rates . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR : Prioritize 1^1H and 13^{13}C NMR to confirm the bicyclic scaffold and carbamate linkage. Key signals include the tert-butyl group (δ ~1.4 ppm in 1^1H; δ ~28 ppm in 13^{13}C) and oxabicyclo methylene protons (δ 3.5–4.5 ppm).
  • FT-IR : Look for carbamate C=O stretching (~1680–1720 cm1^{-1}) and N-H absorption (~3300 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+Na]+^+ at m/z calculated for C12_{12}H21_{21}NO3_3: 260.1492). Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer: Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the carbamate group. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. For short-term use (≤1 month), refrigeration (2–8°C) in a desiccator is sufficient. Monitor purity via TLC or HPLC before critical experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?

Methodological Answer: Discrepancies often arise from overlapping NMR signals or ambiguous NOE correlations. Use X-ray crystallography (via SHELX or OLEX2) for unambiguous stereochemical determination . If crystallization fails, employ computational methods (DFT or molecular mechanics) to predict 1^1H and 13^{13}C chemical shifts using software like Gaussian or ACD/Labs. Compare experimental and simulated spectra to validate assignments . For dynamic systems, variable-temperature NMR or chiral derivatization (e.g., Mosher’s acid) clarifies enantiomeric excess .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Perform density functional theory (DFT) calculations (B3LYP/6-31G* level) to map transition states and identify reactive sites. Key parameters include:

  • Electrostatic potential surfaces (EPS) : Highlight electrophilic regions (e.g., carbamate carbonyl).
  • Frontier molecular orbitals (HOMO/LUMO) : Predict sites for nucleophilic/electrophilic attack.
  • Activation energy barriers : Compare pathways for SN1 vs. SN2 mechanisms. Validate predictions with kinetic experiments (e.g., monitoring reaction progress via 19^{19}F NMR if fluorinated nucleophiles are used) .

Q. What experimental designs minimize side reactions during functionalization of the oxabicyclo scaffold?

Methodological Answer:

  • Protecting group strategy : Temporarily block the carbamate with acid-labile groups (e.g., Boc) during bicyclo ring modifications.
  • Solvent selection : Use non-polar solvents (toluene, hexane) to suppress ring-opening.
  • Catalysis : Employ Pd-catalyzed cross-coupling (Suzuki, Heck) for selective C–H functionalization. Monitor intermediates via LC-MS and quench reactive byproducts (e.g., tert-butyl isocyanate) with scavenger resins .

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